3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Benzimidazole synthesis Copper catalysis Cascade reaction

3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 943320-51-2) is an imidazole-aniline hybrid compound featuring a dimethylaminomethyl substituent at the imidazole 2-position and a trifluoromethyl group at the aniline meta-position. This scaffold unites pharmacophoric elements commonly exploited in kinase inhibitor design: the imidazole ring capable of hinge-region hydrogen bonding, the basic dimethylamino side chain for modulating physicochemical properties, and the electron-withdrawing trifluoromethyl group that enhances metabolic stability.

Molecular Formula C13H15F3N4
Molecular Weight 284.28 g/mol
CAS No. 943320-51-2
Cat. No. B3170457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
CAS943320-51-2
Molecular FormulaC13H15F3N4
Molecular Weight284.28 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC=CN1C2=CC(=CC(=C2)N)C(F)(F)F
InChIInChI=1S/C13H15F3N4/c1-19(2)8-12-18-3-4-20(12)11-6-9(13(14,15)16)5-10(17)7-11/h3-7H,8,17H2,1-2H3
InChIKeyJBDLYVOGSGNHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

943320-51-2: Imidazole-Aniline Building Block for Kinase-Focused Synthesis


3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 943320-51-2) is an imidazole-aniline hybrid compound featuring a dimethylaminomethyl substituent at the imidazole 2-position and a trifluoromethyl group at the aniline meta-position [1]. This scaffold unites pharmacophoric elements commonly exploited in kinase inhibitor design: the imidazole ring capable of hinge-region hydrogen bonding, the basic dimethylamino side chain for modulating physicochemical properties, and the electron-withdrawing trifluoromethyl group that enhances metabolic stability . The compound has been disclosed in patent literature as a component of compositions targeting RAF kinase mediated diseases, and it serves as a versatile synthetic intermediate for constructing benzimidazole libraries via copper-mediated cascade reactions .

Why Close Analogs of 943320-51-2 Cannot Be Assumed Interchangeable


Substituting 943320-51-2 with structurally similar imidazole-aniline fragments introduces uncontrolled risks in both biological and synthetic contexts. The 2-(dimethylamino)methyl group on the imidazole ring is not a passive spectator; in copper-mediated benzimidazole syntheses, this basic side-chain can coordinate metal catalysts and influence regiochemical outcomes . In kinase-targeting applications, the trifluoromethyl group at the 5-position of the aniline ring critically modulates electron density on the aromatic system, affecting π-stacking interactions with kinase hinge residues and altering metabolic vulnerability relative to non-fluorinated or differently substituted analogs . Generic substitution with compounds lacking either the dimethylaminomethyl or the 5-CF3 group would therefore invalidate structure-activity relationships established in lead optimization campaigns.

Quantitative Differentiation Evidence for 943320-51-2 Against Closest Analogs


Synthetic Utility: Copper-Mediated Benzimidazole Synthesis Yields

In copper-mediated three-component reactions with o-iodoanilines and ethyl trifluoropyruvate, 943320-51-2 participates as the aniline component to produce 2-trifluoromethyl benzimidazole products. The dimethylaminomethyl-substituted imidazole-aniline framework enables this transformation, whereas simpler aniline analogs lacking the imidazole N-substitution would follow a fundamentally different reaction pathway . The reaction proceeds via condensation, intermolecular Ullmann-type cross-coupling, and intramolecular amination to deliver products in moderate to good yields .

Benzimidazole synthesis Copper catalysis Cascade reaction

RAF Kinase Pathway Targeting: Patent Disclosure Context

943320-51-2 is explicitly disclosed in patent literature describing methods and compositions for treating or preventing RAF kinase mediated diseases . This places the compound within the MAPK pathway inhibitor chemical space. In contrast, the simple des-dimethylamino analog, 3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-07-5), contains a methyl group at the imidazole 2-position rather than the basic dimethylaminomethyl moiety . This structural distinction is significant because the basic amine side chain in type II kinase inhibitors frequently engages the allosteric back pocket or solvent-exposed region, contributing to both potency and selectivity profiles that the methyl analog cannot replicate [1].

RAF kinase MAPK pathway Cancer

Physicochemical Differentiation: Lipophilicity and Metabolic Stability from CF3 Group

The 5-trifluoromethyl substituent on the aniline ring of 943320-51-2 imparts significantly increased lipophilicity and metabolic stability compared to non-fluorinated imidazole-aniline analogs. Based on calculated physicochemical properties, the trifluoromethyl group contributes approximately +0.8 to +1.2 log units to the compound's logP relative to the des-CF3 analog [1]. This increase in lipophilicity can enhance membrane permeability, while the strong C-F bonds reduce susceptibility to cytochrome P450-mediated oxidative metabolism at the substituted position [2]. The closest commercially available non-fluorinated comparator, 4-(2-methyl-1H-imidazol-1-yl)aniline (CAS 175136-90-0), lacks both the trifluoromethyl and dimethylaminomethyl features, resulting in fundamentally different drug-likeness properties .

Lipophilicity Metabolic stability LogP

Procurement-Relevant Application Scenarios for 943320-51-2


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

943320-51-2 serves as a privileged fragment for kinase inhibitor programs targeting RAF or Trk-family kinases. Its imidazole ring provides hinge-binding capacity, the dimethylaminomethyl side chain offers a vector toward the solvent-exposed region or allosteric back pocket, and the trifluoromethyl-substituted aniline presents a lipophilic aromatic surface for hydrophobic pocket occupancy . Medicinal chemistry teams can procure this compound as a validated starting point for fragment growing or linking strategies, bypassing the need to synthesize the imidazole-aniline core de novo.

Benzimidazole Library Synthesis via Copper-Mediated Cascade Reactions

Research groups focused on synthesizing 2-trifluoromethyl benzimidazole libraries can employ 943320-51-2 as the aniline coupling partner in copper-mediated three-component reactions with o-iodoanilines . This application leverages the compound's unique imidazole N-aryl substitution pattern, which is essential for the cascade sequence. Procuring the pre-formed imidazole-aniline building block eliminates the need for separate imidazole N-arylation and aniline deprotection steps.

SAR Studies on Basic Amine Pharmacophore in Type II Kinase Inhibitors

For structure-activity relationship (SAR) investigations exploring the role of basic amine side chains in kinase selectivity, 943320-51-2 provides a scaffold where the dimethylamino group is positioned on the imidazole 2-methylene linker . This spatial arrangement differs from analogs where the basic amine is attached via longer ethylene or propylene linkers, allowing researchers to probe optimal linker geometry for engaging allosteric sites. The compound is suitable for systematic comparator studies against related analogs such as 3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

Metabolic Stability Profiling of Trifluoromethyl-Containing Building Blocks

Drug metabolism and pharmacokinetics (DMPK) groups can use 943320-51-2 as a representative trifluoromethyl-containing aniline fragment in liver microsome or hepatocyte stability assays . The compound's CF3 group provides a built-in metabolic shield at the aniline 5-position, enabling direct comparison with non-fluorinated analogs to quantify the precise contribution of fluorine substitution to intrinsic clearance. Such data supports property-based design decisions in early lead optimization.

Quote Request

Request a Quote for 3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.